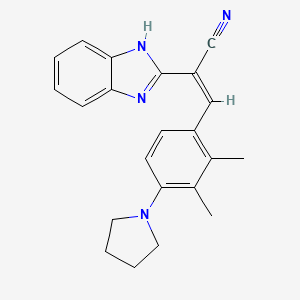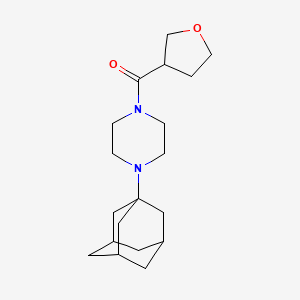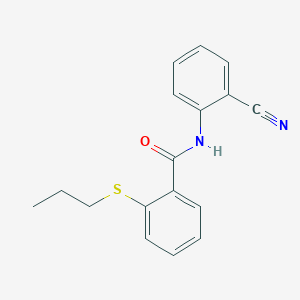![molecular formula C18H13IN2O3 B5355394 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B5355394.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure substituted with an iodo group, a methyl group, and a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the iodo and methyl groups. The benzodioxole moiety is then attached via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodo group or to reduce double bonds.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinazolinones.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to other known anticancer compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound may inhibit the function of certain enzymes or proteins involved in cell proliferation. This could lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
Uniqueness
What sets 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodo group, in particular, allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O3/c1-21-17(20-14-5-4-12(19)9-13(14)18(21)22)7-3-11-2-6-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCHIAVVKNRBCH-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5355318.png)
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]benzimidazole;oxalic acid](/img/structure/B5355330.png)
![1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine](/img/structure/B5355335.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B5355341.png)
![ethyl {2,6-dichloro-4-[(E)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5355348.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
![N-(2,6-dimethylpyrimidin-4-yl)-4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B5355366.png)
![3'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5355372.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5355377.png)



![4-Imidazol-1-yl-1-[(2-methoxy-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B5355408.png)
